Technical Whitepaper: (5-Hydroxybenzo[b]thien-2-yl)boronic Acid
Technical Whitepaper: (5-Hydroxybenzo[b]thien-2-yl)boronic Acid
This guide serves as an advanced technical resource for (5-Hydroxybenzo[b]thien-2-yl)boronic acid (CAS 959636-67-0). It is designed for medicinal chemists and process engineers requiring actionable data on synthesis, stability, and application in drug discovery.
Synthesis, Stability, and Utility in Medicinal Chemistry
Executive Summary
(5-Hydroxybenzo[b]thien-2-yl)boronic acid is a high-value heterocyclic building block utilized primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and
However, this compound presents a specific challenge: C2-protodeboronation . Like many 2-heteroaryl boronic acids, it is prone to hydrolytic cleavage of the C-B bond, particularly under the basic conditions required for cross-coupling. This guide details a self-validating synthesis protocol and optimized coupling conditions to mitigate this instability.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 959636-67-0 |
| IUPAC Name | (5-Hydroxybenzo[b]thiophen-2-yl)boronic acid |
| Molecular Formula | C₈H₇BO₃S |
| Molecular Weight | 194.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.5 (estimated) |
| pKa (Phenol) | ~9.5 (estimated) |
| Stability | Hygroscopic; prone to protodeboronation in aqueous base; forms boroxine trimers upon dehydration. |
Synthetic Strategy: The "Protection-First" Protocol
Direct lithiation of 5-hydroxybenzo[b]thiophene requires 2 equivalents of base and often leads to polymerization or incomplete conversion. The most robust route utilizes a silyl-protected precursor to ensure regioselectivity at the C2 position and stability during the boronation step.
Synthesis Pathway Visualization
Detailed Experimental Protocol
Objective: Synthesis of (5-Hydroxybenzo[b]thien-2-yl)boronic acid via TIPS-protection.
Reagents:
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5-Hydroxybenzo[b]thiophene (Starting Material)
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Triisopropylsilyl chloride (TIPS-Cl)
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n-Butyllithium (2.5 M in hexanes)
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Triisopropyl borate (B(OiPr)₃)
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Boron trichloride (BCl₃) or TBAF
Step 1: Protection
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Dissolve 5-hydroxybenzo[b]thiophene (10 mmol) in anhydrous DCM (50 mL).
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Add imidazole (22 mmol) followed by TIPS-Cl (11 mmol) at 0°C.
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Stir at RT for 4 hours. Monitor by TLC (the protected ether is less polar).
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Quench with water, extract with DCM, and concentrate to yield 5-(TIPS-oxy)benzo[b]thiophene .
Step 2: Lithiation & Boronation
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Dissolve the TIPS-protected intermediate (10 mmol) in anhydrous THF (100 mL) under Argon.
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Cool to -78°C (Critical: Temperature control prevents C3-lithiation or scrambling).
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Add n-BuLi (11 mmol) dropwise over 20 mins. Stir for 1 hour at -78°C.
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Add B(OiPr)₃ (15 mmol) rapidly in one portion.
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Allow the mixture to warm to RT overnight.
Step 3: Hydrolysis & Deprotection
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Option A (One-pot acidic): Cool the mixture to 0°C. Add 1M HCl carefully to hydrolyze the boronate. For TIPS removal, stronger acid or fluoride is needed.
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Option B (Sequential): Isolate the TIPS-protected boronic acid first (workup with NH₄Cl). Then, treat with BCl₃ (1M in DCM) at -78°C to 0°C to cleave the TIPS group and the boronate esters simultaneously.
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Purification: Recrystallize from Acetonitrile/Water. Do not use silica chromatography (boronic acids stick to silica).
Stability & Handling: The Protodeboronation Challenge
Heteroaryl boronic acids, especially those with the boron at the C2 position (adjacent to the heteroatom), are electronically predisposed to protodeboronation .[1]
Mechanism of Instability
The benzothiophene ring is electron-rich. In the presence of a base (required for Suzuki coupling) and water, the boronate forms a tetrahedral "ate" complex. The C2 position, being nucleophilic, can protonate, leading to the cleavage of the C-B bond and release of boric acid.
Mitigation Strategies
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Anhydrous Conditions: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene) to minimize water content.
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MIDA Boronates: If the free acid degrades too quickly, convert it to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are air-stable, chromatography-compatible, and release the active boronic acid slowly under hydrolytic conditions, matching the rate of the coupling reaction.
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Catalyst Selection: Use highly active catalyst systems (e.g., Pd(OAc)₂ / SPhos or XPhos Pd G3 ) that facilitate oxidative addition and transmetalation faster than the rate of protodeboronation.
Applications in Drug Discovery[11]
A. -Lactamase Inhibition
The benzothiophene-2-boronic acid scaffold mimics the transition state of
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Mechanism: The boron atom forms a reversible covalent bond with the active site serine residue of the AmpC
-lactamase enzyme. -
Role of 5-OH: The 5-hydroxyl group improves water solubility and can form specific H-bond interactions with the enzyme pocket (e.g., Asn152), enhancing potency compared to the unsubstituted analog.
B. SERM Synthesis (Scaffold Hopping)
This compound is a bioisostere for the phenolic rings found in Raloxifene.
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Workflow:
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Coupling: Suzuki coupling of (5-Hydroxybenzo[b]thien-2-yl)boronic acid with a 4-bromo-alkoxy-aryl fragment.
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Result: Formation of the core bis-aryl benzothiophene structure.[2]
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Advantage: The pre-installed 5-hydroxyl group avoids the need for harsh deprotection steps (like BBr₃ demethylation) after the complex molecule is assembled, preserving sensitive side chains.
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References
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PubChem. (n.d.). 5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society, 139(37), 13156–13165.
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Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
- Cahiez, G., et al. (2011). "Cobalt-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 111(3), 2119–2176. (Context on heteroaryl coupling stability).
